molecular formula C15H23N3O2 B2947544 4-tert-butyl-2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide CAS No. 2097896-04-1

4-tert-butyl-2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide

Cat. No. B2947544
CAS RN: 2097896-04-1
M. Wt: 277.368
InChI Key: KIGAZQVBIKWMQT-UHFFFAOYSA-N
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Description

The compound “4-tert-butyl-2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide” is a complex organic molecule that contains several functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrrole ring, which is a five-membered aromatic ring also containing one nitrogen atom . The compound also contains an amide group (CONH2), a tert-butyl group (C(CH3)3), and a 2-oxo group (C=O).


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting from simpler precursors. The exact method would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyrrole rings would give the molecule a certain degree of rigidity. The electron-donating properties of the nitrogen atoms and the electron-withdrawing properties of the carbonyl group would also affect the molecule’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors that could be considered include polarity, solubility, stability, reactivity, and melting/boiling points. Without specific experimental data, these properties can’t be accurately predicted for this compound .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific information, it’s difficult to assess the safety and hazards of this compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. It could be interesting to explore its biological activity, given the presence of the nitrogen-containing rings, which are common in bioactive compounds .

properties

IUPAC Name

4-tert-butyl-2-oxo-N-(2-pyrrol-1-ylethyl)pyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)11-10-17-14(20)12(11)13(19)16-6-9-18-7-4-5-8-18/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGAZQVBIKWMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NCCN2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide

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